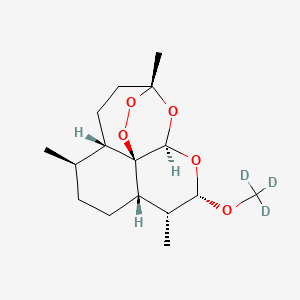

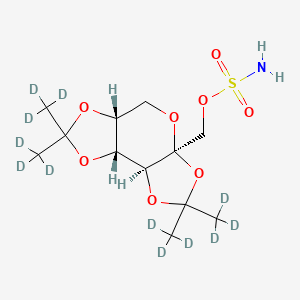

(S)-Etodolac-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological systems or industrial processes .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions for the reaction .

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .

Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions .

Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can provide valuable information about the compound’s behavior in different environments .

Aplicaciones Científicas De Investigación

Spectrophotometric Determination

A. Gouda and W. Hassan (2008) explored spectrophotometric methods for determining etodolac in pure form and pharmaceutical formulations. They developed three distinct assays based on the oxidation of etodolac, which could be used for precise analysis in bulk and pharmaceutical forms without interference from common excipients (Gouda & Hassan, 2008).

Molecular Docking Investigations

B. Amul et al. (2019) conducted spectral, DFT, and molecular docking investigations on etodolac. They characterized etodolac using various spectral analyses and studied its biological importance, revealing that etodolac is a selective inhibitor of COX (cyclooxygenase) enzyme (Amul, Muthu, Raja, & Sevvanthi, 2019).

Transdermal Delivery Systems

Sahar M Fayez et al. (2015) focused on formulating etodolac in lecithin organogels as a transdermal delivery system. Their study highlighted the potential of this formula as a vehicle for sustained release transdermal delivery (Fayez, Shadeed, Khafagy, Jaleel, Ghorab, & El-Nahhas, 2015).

Enhancement in Hydrophilic Gels

C. Tas et al. (2007) investigated hydrophilic gel formulations of etodolac, focusing on enhancing its absorption through the skin using different terpenes as enhancers. This research provides insights into alternative forms of etodolac administration to mitigate gastrointestinal disturbances (Tas, Ozkan, Okyar, & Savaser, 2007).

Cocrystal Formulation

Sapana P. Ahirrao et al. (2022) worked on enhancing the solubility and dissolution of etodolac using cocrystal formulation. This innovative approach significantly improved the equilibrium solubility and dissolution rate of etodolac (Ahirrao, Sonawane, Bhambere, Udavant, Ahire, Kanade, & Kuber, 2022).

Mecanismo De Acción

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Etodolac-d3 involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "3,4-Dimethoxybenzaldehyde", "Ethyl 3,4-dimethoxybenzoate", "Sodium borohydride", "Deuterium oxide", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of 3,4-Dimethoxybenzaldehyde with Sodium Borohydride in Deuterium Oxide to obtain (S)-3,4-Dimethoxybenzyl alcohol-d3", "Step 2: Esterification of (S)-3,4-Dimethoxybenzyl alcohol-d3 with Ethyl 3,4-dimethoxybenzoate in the presence of Sodium Hydroxide to obtain (S)-Ethyl 3,4-dimethoxyphenylglycidate-d3", "Step 3: Hydrolysis of (S)-Ethyl 3,4-dimethoxyphenylglycidate-d3 with Sodium Bicarbonate in Methanol to obtain (S)-3,4-Dimethoxyphenylglycidic acid-d3", "Step 4: Decarboxylation of (S)-3,4-Dimethoxyphenylglycidic acid-d3 with Hydrochloric Acid in Methanol to obtain (S)-Etodolac-d3", "Step 5: Purification of (S)-Etodolac-d3 by recrystallization from Ethyl Acetate and drying under vacuum", "Step 6: Analysis of (S)-Etodolac-d3 by NMR spectroscopy to confirm its structure and isotopic purity" ] } | |

Número CAS |

1246818-32-5 |

Fórmula molecular |

C17H18NO3D3 |

Peso molecular |

290.38 |

Apariencia |

White Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

87249-11-4 (unlabelled) |

Sinónimos |

(1S)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid-d3 |

Etiqueta |

Etodolac Impurities |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)

![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)